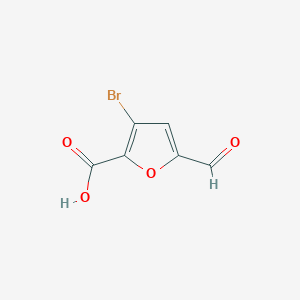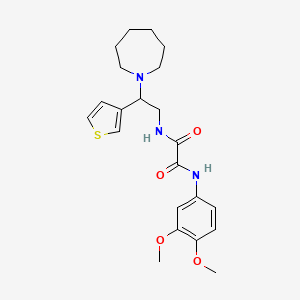
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide, also known as AZD8055, is a novel small molecule inhibitor of the mammalian target of rapamycin (mTOR). It was developed by AstraZeneca and has shown promising results in preclinical studies as a potential anticancer agent.
作用機序
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide inhibits the activity of mTOR, a protein kinase that plays a critical role in regulating cell growth and proliferation. By blocking mTOR signaling, N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide induces cell cycle arrest and apoptosis in cancer cells. In addition, N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide has been shown to have other biochemical and physiological effects. It has been shown to improve glucose homeostasis and insulin sensitivity in preclinical models of type 2 diabetes. N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide is its potency and specificity as an mTOR inhibitor. It has been shown to be more effective than other mTOR inhibitors, such as rapamycin, in preclinical models of cancer. However, one limitation of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the development of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide. One area of research is the identification of biomarkers that can predict response to N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide in cancer patients. Another area of research is the development of novel formulations of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide that improve its solubility and pharmacokinetic properties. Finally, there is potential for the combination of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide with other anticancer agents to improve its efficacy and overcome drug resistance.
合成法
The synthesis of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde with 2-aminobenzonitrile to form 3,4-dimethoxyphenyl-2-aminobenzonitrile. This compound is then reacted with 2-bromoethylthiophene to form N-(2-(thiophen-3-yl)ethyl)-3,4-dimethoxyphenyl-2-aminobenzonitrile. The final step involves the reaction of this compound with oxalyl chloride and azepane to form N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide.
科学的研究の応用
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide has been extensively studied in preclinical models of cancer, including breast, prostate, lung, and pancreatic cancer. It has shown potent antitumor activity both in vitro and in vivo, and has been shown to inhibit the growth of cancer cells by blocking the mTOR signaling pathway. N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(3,4-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-28-19-8-7-17(13-20(19)29-2)24-22(27)21(26)23-14-18(16-9-12-30-15-16)25-10-5-3-4-6-11-25/h7-9,12-13,15,18H,3-6,10-11,14H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOMZFVAXYUPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide](/img/structure/B2951723.png)
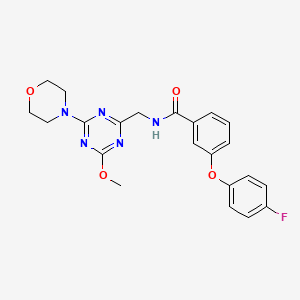
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2951729.png)

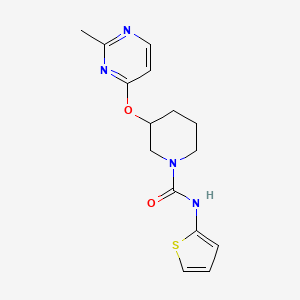
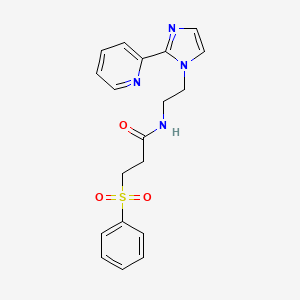
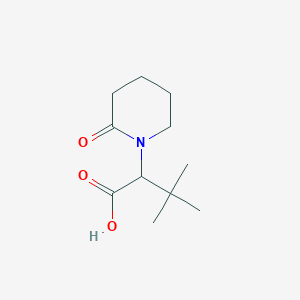

![2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl N-methylcarbamate](/img/structure/B2951737.png)
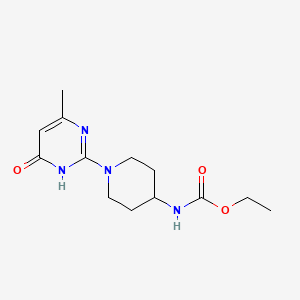

![3-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2951742.png)
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2951745.png)
